FETNIM-Precursor
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
FETNIM-Precursor is used to synthesize [18F]FETNIM, a marker of tumor hypoxia . It is used in PET (Positron Emission Tomography) studies to evaluate the pharmacokinetic properties and analyze metabolites in human, dog, and rat plasma and urine .
Synthesis Analysis
The synthesis of [18F]FETNIM involves a nucleophilic reaction between 18 F-fluoride and the tosylated precursor, followed by hydrolysis . The decay-corrected synthesis yield of [18F]FETNIM was 13%-20%, and the synthesis time was about 50 minutes .Molecular Structure Analysis
The chemical structure of this compound is 1-Fluoro-4-(2-nitro-1H-imidazol-1-yl)-, [R-(R*, S*)]-2,3-butanediol .Chemical Reactions Analysis
Most of the radioactivity in plasma and urine was the unchanged tracer, whereas rat liver homogenates contained almost only metabolites of [18F]FETNIM . A large variation—3%-70%—in the radioactivity represented by unchanged [18F]FETNIM was found in rat tumor .科学的研究の応用
[18F]FETNIM is a useful marker for quantifying tumor hypoxia in oncological patients, with the ability to develop simple protocols to quantitate its uptake in hypoxic tumors. This is particularly relevant in dynamic imaging for patients with head and neck cancer (Lehtiö et al., 2002).
The pharmacokinetic properties of [18F]FETNIM suggest its low peripheral metabolism, little defluorination, and potential metabolic trapping in hypoxic tumor tissues. This indicates its potential use in PET studies for cancer patients (Grönroos et al., 2001).
Imaging blood flow and hypoxia in head and neck cancer using [(15)O]H(2)O and [(18)F]FETNIM PET can provide insights into tumor hypoxia, and this technique is feasible for evaluating hypoxia-specific retention (Lehtiö et al., 2001).
Radiation dosimetry studies of [18F]FETNIM in cancer studies reveal that it generally has comparable radiation doses to other related radionuclide imaging procedures, making it a safe option for PET imaging (Tolvanen et al., 2002).
Development of [18F]FETNIM as a PET agent for imaging tumor hypoxia shows its potential for differentiation between hypoxic and necrotic regions in tumors, making it a valuable tool for cancer diagnosis and treatment planning (Yang et al., 1995).
作用機序
将来の方向性
特性
IUPAC Name |
[2,2-dimethyl-5-[(2-nitroimidazol-1-yl)methyl]-1,3-dioxolan-4-yl]methyl 4-methylbenzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O7S/c1-12-4-6-13(7-5-12)28(23,24)25-11-15-14(26-17(2,3)27-15)10-19-9-8-18-16(19)20(21)22/h4-9,14-15H,10-11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEGOOYYSZCDVQQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2C(OC(O2)(C)C)CN3C=CN=C3[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O7S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。